

Para Red (Pigment Red 1) chemical structure and properties.

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Compound of Interest

Compound Name: *Para Red*

Cat. No.: *B057189*

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An In-depth Technical Guide to Para Red (Pigment Red 1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of **Para Red**, also known as Pigment Red 1.

Introduction

Para Red (C.I. Pigment Red 1) is a synthetic monoazo pigment, recognized as one of the first azo dyes to be produced on a technical scale around 1885.^[1] Chemically identified as 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol, it is formed through the diazotization of p-nitroaniline and subsequent azo coupling with β -naphthol.^{[2][3]}

Historically, **Para Red** was used to dye cellulose fabrics a brilliant red color; however, its poor fastness and tendency to bleed have led to its replacement by more durable pigments in many applications.^{[2][4][5]} It sees continued use in lower-cost printing inks, paints, paper coatings, and the coloring of polymers.^{[1][3][6]} From a toxicological standpoint, there are concerns that reductive cleavage of the azo bond can liberate aromatic amines, and it is considered a potential genotoxic carcinogen.^{[1][7]}

Chemical Structure and Identification

The chemical identity of **Para Red** is defined by an azo bridge linking a p-nitrophenyl group to a 2-naphthol group.

Caption: Chemical Structure of **Para Red** (Pigment Red 1).

Table 1: Chemical Identifiers for **Para Red**

Identifier	Value	Reference(s)
IUPAC Name	1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol	[2]
Synonyms	Paranitraniline red, C.I. 12070, 1-(4-Nitrophenylazo)-2-naphthol	[4][8]
CAS Number	6410-10-2	[4][5][9]
Molecular Formula	C ₁₆ H ₁₁ N ₃ O ₃	[5][9]
Molecular Weight	293.28 g/mol	[8][9]
InChI Key	WOTPFVNWMLFMFW-ISLYRVAYSA-N	[4][9]

Physicochemical and Spectral Properties

Para Red is a red solid powder.[10] Its properties are summarized below.

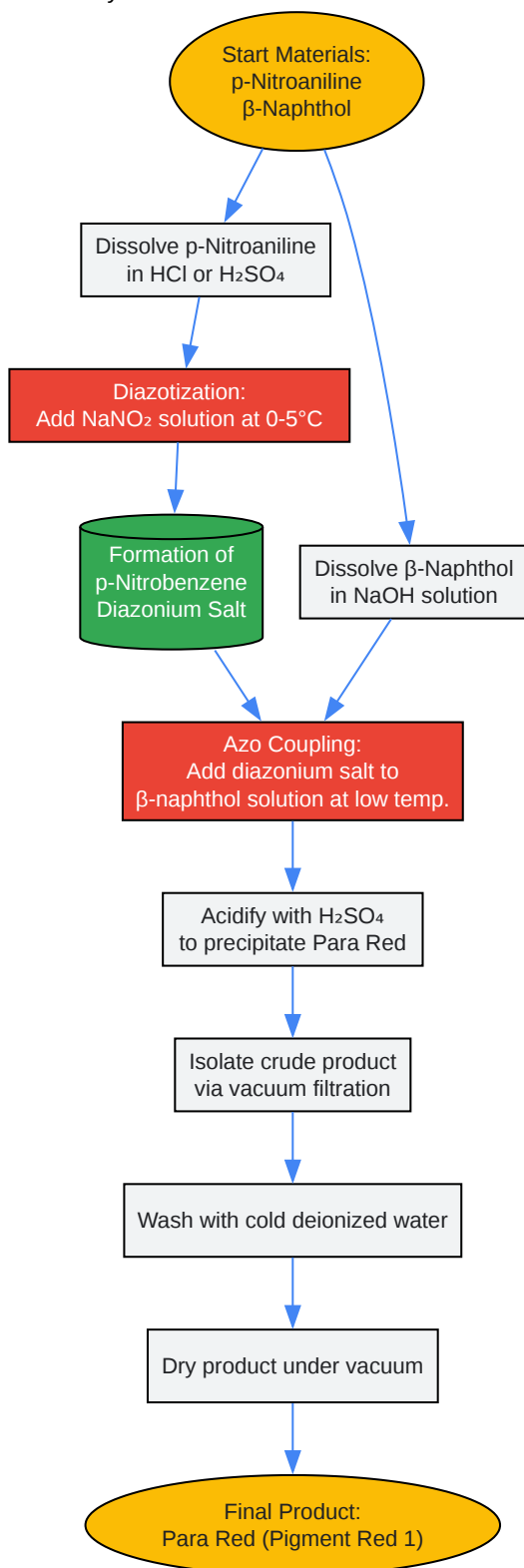
Table 2: Physicochemical and Spectral Properties of **Para Red**

Property	Value	Reference(s)
Appearance	Red solid powder	[10]
Melting Point	248-252 °C	[2][4][5]
Relative Density	1.47 - 1.50 g/cm ³	[6]
UV-Vis λ _{max}	488 nm	
Solubility	Insoluble in water and ethanol. [5] Slightly soluble in hot toluene and boiling ethanol.[6] Soluble in organic solvents. [10]	[5][6][10]
Color in Acid/Base	Magenta in concentrated H ₂ SO ₄ ; Vermilion in concentrated HNO ₃ ; Purple in alcoholic KOH.	[6]

Synthesis Pathway

The synthesis of **Para Red** is a classic example of an azo coupling reaction. It involves two primary stages: the diazotization of a primary aromatic amine (p-nitroaniline) and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound (β-naphthol).[2][11][12]

Synthesis Workflow for Para Red

[Click to download full resolution via product page](#)Caption: General workflow for the synthesis of **Para Red**.

Experimental Protocols

Synthesis of Para Red

This protocol is based on methodologies described in the literature.^{[12][13][14]} All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- p-Nitroaniline (1.0 g, ~7.2 mmol)
- 1M Sulfuric Acid (or 3M HCl)
- Sodium Nitrite (NaNO_2) (0.5 g, ~7.2 mmol)
- 2-Naphthol (β -Naphthol) (1.0 g, ~7.0 mmol)
- 2.5M Sodium Hydroxide (NaOH)
- Deionized water
- Ice

Procedure:

- Preparation of Diazonium Salt:
 - In a flask, dissolve 1.0 g of p-nitroaniline in 10-15 mL of 1M sulfuric acid (or 3M HCl), warming gently if necessary to achieve full dissolution.^{[13][14]}
 - Cool the resulting solution in an ice-water bath to 0-5°C.^[13]
 - Prepare a solution of 0.5 g sodium nitrite in 2-10 mL of deionized water.^{[12][13]}
 - Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution while maintaining the temperature below 5°C and stirring continuously. The formation of the diazonium salt is indicated.^[12]

- Preparation of Coupling Component:
 - In a separate beaker, dissolve 1.0 g of 2-naphthol in 10-15 mL of 2.5M sodium hydroxide solution.[\[12\]](#)
 - Cool this solution in an ice-water bath.
- Azo Coupling Reaction:
 - Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[\[12\]](#) A bright red precipitate of **Para Red** will form immediately.
 - Continue stirring the mixture in the ice bath for several minutes (e.g., 30 minutes) to ensure the reaction goes to completion.[\[14\]](#)
- Isolation and Purification:
 - Acidify the mixture with 1M sulfuric acid to ensure complete precipitation of the pigment.[\[12\]](#)[\[14\]](#)
 - Isolate the solid product by vacuum filtration using a Buchner funnel.
 - Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted salts or acids.[\[13\]](#)
 - Dry the purified **Para Red** in a vacuum oven at approximately 50°C for 2-24 hours.[\[12\]](#)
The expected melting point of the product is 248-252°C.[\[12\]](#)

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the detection and quantification of **Para Red**, particularly in food matrices.[\[15\]](#)

Instrumentation & Conditions:

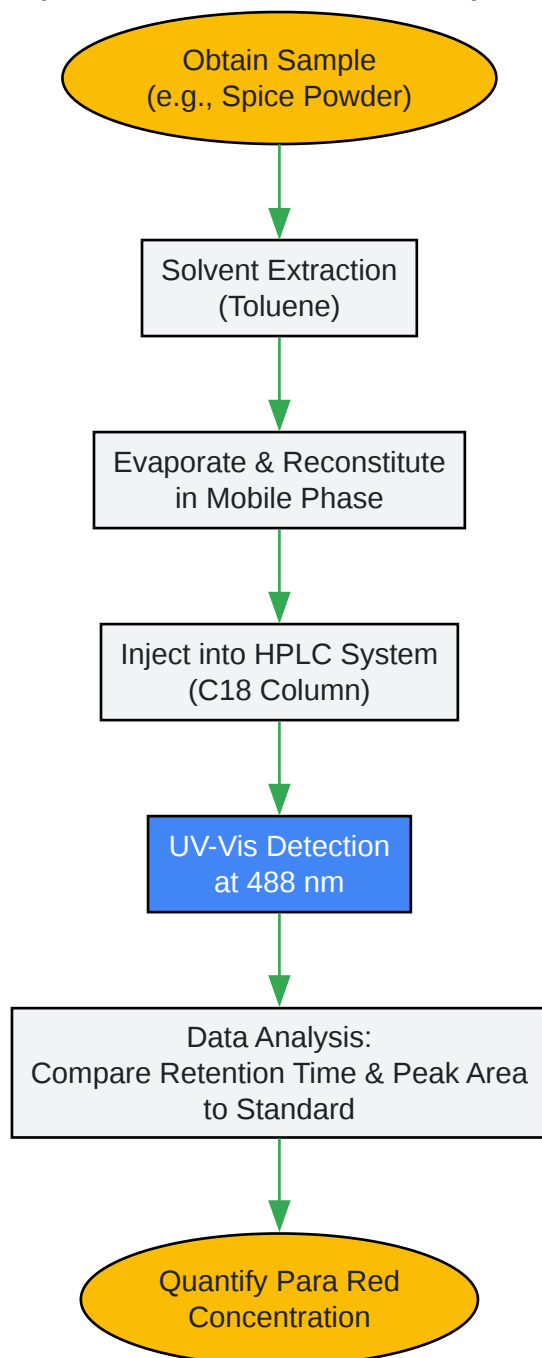
- Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

- Column: Reverse-phase C18 column.
- Mobile Phase: Isocratic elution with a mixture of deionized water (containing 0.34 g/L KH_2PO_4) and methanol (containing 1.01 g/L tetraethylammonium bromide) in a 20:80 v/v ratio.
- Flow Rate: 1.0 mL/min.
- Detection: UV-Vis detector set to 488 nm.[\[15\]](#)
- Retention Time: Approximately 15 to 20 minutes under these conditions.[\[15\]](#)

Sample Preparation Protocol (for solid matrices like spices):

- Extraction: Extract a known weight of the homogenized sample with a suitable solvent like toluene, in which **Para Red** is soluble.[\[15\]](#)
- Cleanup (if necessary): The extract may be cleaned using solid-phase extraction (SPE) to remove interfering substances.
- Solvent Exchange: Evaporate the toluene extract to dryness and reconstitute the residue in the mobile phase (methanol/water mixture) for injection.[\[15\]](#)
- Analysis: Inject the prepared sample into the HPLC system and compare the retention time and peak area to that of a certified **Para Red** standard for identification and quantification.

Analytical Workflow for Para Red by HPLC



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Caption: HPLC analytical workflow for **Para Red**.

Safety and Toxicology

Para Red is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information for **Para Red**

Hazard Class	Hazard Statement	GHS Code	Reference(s)
Skin Irritation	Causes skin irritation	H315	[4][16][17]
Eye Irritation	Causes serious eye irritation	H319	[4][16][17]
Respiratory Irritation	May cause respiratory irritation	H335	[4][16][17]

Toxicological Summary:

- **Para Red** is considered potentially genotoxic and possibly carcinogenic.[7][16]
- It is not permitted for use in foodstuffs in the European Union.[7]
- Ingestion may cause cyanosis, while inhalation and skin contact can lead to irritation.[5] The material may cause respiratory irritation, and prolonged exposure could lead to asthma-like symptoms.[18]
- Entry into the bloodstream through cuts or abrasions may produce systemic injury.[18]

Applications and Limitations

While historically significant, the applications of **Para Red** are now limited by its performance characteristics.

- **Primary Applications:** Used in printing inks, paper coatings, wallpapers, and water-based paints where high fastness is not a critical requirement.[1][3] It is also used for coloring rubber and polyethylene products.[3]
- **Limitations:** The pigment has poor solvent resistance and only fair lightfastness, which is further reduced when mixed with titanium dioxide.[6] It is sensitive to acids and alkalis.[6] In textiles, it is not considered fast as it can be washed away easily.[2][4]

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